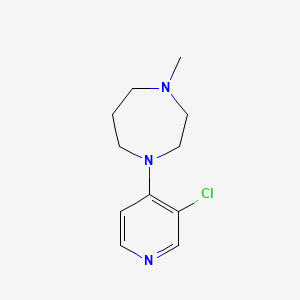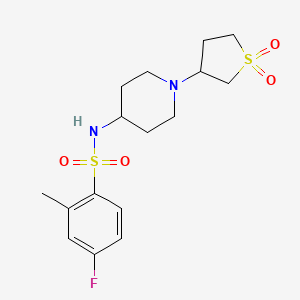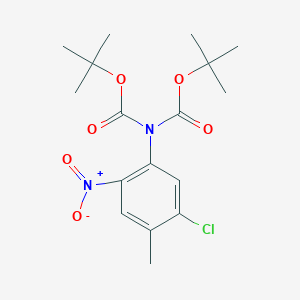![molecular formula C21H17BrOS B2407295 1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone CAS No. 882749-10-2](/img/structure/B2407295.png)
1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone” is a complex organic molecule. It contains a biphenyl group, a bromophenyl group, and a propanone group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine atom might increase its molecular weight and the biphenyl system might influence its solubility .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : This compound and its derivatives are typically synthesized via reactions involving bromination, Grignard reaction, and oxidation, providing pathways to create various structurally related compounds. For example, one study demonstrated the synthesis of a related compound using a mixture of Na2Cr2O7 and concentrated sulfuric acid, achieving an overall yield of 82.5% (Qiao Lin-lin, 2009).
Crystallographic Analysis : Advanced crystallographic techniques like single-crystal X-ray analysis are often employed to determine the precise structure of synthesized compounds. This is crucial for correct identification, especially in cases where regiospecific synthesis is involved (Isuru R. Kumarasinghe, V. Hruby, G. Nichol, 2009).
Chemoenzymatic Approaches : Research has explored chemoenzymatic synthesis, where chemical and biological methods are combined. This includes the use of alcohol dehydrogenases for bioreduction, achieving high conversions and selectivities (D. González-Martínez, V. Gotor, V. Gotor‐Fernández, 2019).
Applications in Biomedical Research
- Potential in Pharmaceutical Development : Biphenyl-based compounds have shown significant potential in the treatment of various conditions, including hypertension and inflammation. Some derivatives have been found to exhibit anti-tyrosinase activities, comparable to standard inhibitors like kojic acid, which is significant for pharmaceutical uses (Huey Chong Kwong, C. S. Chidan Kumar, S. Mah, T. S. Chia, C. Quah, Zi Han Loh, S. Chandraju, G. Lim, 2017).
Optical and Material Science Applications
- Optical Properties and Material Science : Certain derivatives exhibit unique optical properties, such as induced circular dichroism due to the formation of one-handed helix structures in the polymer backbone. These properties have implications in the field of materials science, particularly in the development of new polymers with specific optical characteristics (Katsuhiro Maeda, S. Tamaki, Kazumi Tamura, E. Yashima, 2008).
properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrOS/c22-19-10-12-20(13-11-19)24-15-14-21(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHADSSKZBCTFJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCSC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride](/img/structure/B2407213.png)



![tert-Butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate](/img/structure/B2407221.png)

![8-[(2E)-2-[(5-Bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)




![2-Chloro-N-[(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methyl]acetamide](/img/structure/B2407232.png)

![7-(4-benzoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407235.png)